1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene
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Overview
Description
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is an organic compound with a complex structure consisting of three benzene rings connected to a central carbon atom, which is further connected to a 4-ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene typically involves the reaction of 4-ethenylbenzyl chloride with triphenylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[(4-Methoxyphenyl)methanetriyl]tribenzene
- 1,1’,1’'-{[(4-Phenylcyclohexyl)oxy]methanetriyl}tribenzene
- Benzene, 1,1’,1’'-[[(1-ethyl-3-butynyl)oxy]methylidyne]tris-
Uniqueness
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
573664-25-2 |
---|---|
Molecular Formula |
C27H22 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-ethenyl-4-tritylbenzene |
InChI |
InChI=1S/C27H22/c1-2-22-18-20-26(21-19-22)27(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h2-21H,1H2 |
InChI Key |
BPFITAWVEHTYCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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